Methyl 4-(2-bromoethoxy)benzoate
Overview
Description
“Methyl 4-(2-bromoethoxy)benzoate” is a chemical compound with the CAS Number: 56850-91-0 . It has a molecular weight of 259.1 and its IUPAC name is methyl 4-(2-bromoethoxy)benzoate . It is a solid-powder in physical form .
Molecular Structure Analysis
“Methyl 4-(2-bromoethoxy)benzoate” has a molecular formula of C10H11BrO3 . It contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“Methyl 4-(2-bromoethoxy)benzoate” is a solid-powder . It has a boiling point of 67-69 . The storage temperature is ambient temperature .Scientific Research Applications
Application in Synthesis of Phenolic Acid Triazole Derivatives
- Scientific Field : Chemistry, specifically Organic Synthesis and Antifungal Research .
- Summary of the Application : “Methyl 4-(2-bromoethoxy)benzoate” is used as a starting material in the synthesis of novel phenolic acid triazole derivatives . These derivatives have shown good antifungal effects .
- Methods of Application or Experimental Procedures : The compound “Methyl 4-(2-bromoethoxy)benzoate” is used in the synthesis of these derivatives. The structures of the synthesized compounds are characterized by IR, MS, NMR, and X-ray crystal diffraction .
- Results or Outcomes : The synthesized compound “Methyl 4-(2-bromoethoxy)benzoate” has shown the best inhibitory effect on Rhizoctonia solani AG1, with an inhibitory rate reaching 88.6% at 200 μg/mL . The inhibitory rates of compound “methyl 4-(2-(1 H -1,2,4-triazol-1-yl) ethoxy)benzoate” against Fusarium moniliforme and Sphaeropsis sapinea at a concentration of 200 μg/mL were 76.1% and 75.4%, respectively, which were better than that of carbendazim .
“Methyl 4-(2-bromoethoxy)benzoate” is a chemical compound that can be used as a starting material in various organic synthesis processes . Its specific applications can vary widely depending on the context of the research or the specific goals of the experiment.
Safety And Hazards
“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
methyl 4-(2-bromoethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJPYYTGUCVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365504 | |
Record name | methyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoethoxy)benzoate | |
CAS RN |
56850-91-0 | |
Record name | methyl 4-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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